molecular formula C18H20N2O4S B11072140 1-(methylsulfonyl)-N-(2-phenoxyethyl)-2,3-dihydro-1H-indole-5-carboxamide

1-(methylsulfonyl)-N-(2-phenoxyethyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B11072140
M. Wt: 360.4 g/mol
InChI Key: BFLMYAPTQXONQM-UHFFFAOYSA-N
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Description

1-(METHYLSULFONYL)-N-(2-PHENOXYETHYL)-5-INDOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indoline core, a phenoxyethyl group, and a methylsulfonyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(METHYLSULFONYL)-N-(2-PHENOXYETHYL)-5-INDOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where a phenoxyethyl halide reacts with the indoline core in the presence of a base.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be attached through a sulfonylation reaction, using a sulfonyl chloride reagent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(METHYLSULFONYL)-N-(2-PHENOXYETHYL)-5-INDOLINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-N-(2-PHENOXYETHYL)-5-INDOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene
  • 1-methyl-2-phenoxyethyl acetate

Uniqueness

1-(METHYLSULFONYL)-N-(2-PHENOXYETHYL)-5-INDOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

1-methylsulfonyl-N-(2-phenoxyethyl)-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C18H20N2O4S/c1-25(22,23)20-11-9-14-13-15(7-8-17(14)20)18(21)19-10-12-24-16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,19,21)

InChI Key

BFLMYAPTQXONQM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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